molecular formula C11H9BrZn B14882632 2-Methyl-1-naphthylZinc bromide

2-Methyl-1-naphthylZinc bromide

Cat. No.: B14882632
M. Wt: 286.5 g/mol
InChI Key: ZRUKBVQHVUWUDJ-UHFFFAOYSA-M
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Description

2-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 2-methyl-1-naphthyl group. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 2-methyl-1-naphthyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

2-Methyl-1-naphthyl bromide+Zn2-Methyl-1-naphthylZinc bromide\text{2-Methyl-1-naphthyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Methyl-1-naphthyl bromide+Zn→2-Methyl-1-naphthylZinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and inert atmosphere is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Transmetalation: Transfers the 2-methyl-1-naphthyl group to other metals, such as palladium or copper.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Formed from cross-coupling reactions.

Scientific Research Applications

2-Methyl-1-naphthylZinc bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of organic materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-naphthylZinc bromide involves the nucleophilic attack of the 2-methyl-1-naphthyl group on electrophilic centers, such as carbonyl carbon atoms. The zinc atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets are typically electrophilic carbon atoms in organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • PhenylZinc bromide
  • 2-MethylphenylZinc bromide
  • 1-NaphthylZinc bromide

Uniqueness

2-Methyl-1-naphthylZinc bromide is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic properties, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H9BrZn

Molecular Weight

286.5 g/mol

IUPAC Name

bromozinc(1+);2-methyl-1H-naphthalen-1-ide

InChI

InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

ZRUKBVQHVUWUDJ-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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